molecular formula C17H18ClN3O2 B2660404 3-chloro-N-(2-(3-isopropylureido)phenyl)benzamide CAS No. 1203070-69-2

3-chloro-N-(2-(3-isopropylureido)phenyl)benzamide

Cat. No.: B2660404
CAS No.: 1203070-69-2
M. Wt: 331.8
InChI Key: CMQAVEFNTOJQHN-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(3-isopropylureido)phenyl)benzamide is a useful research compound. Its molecular formula is C17H18ClN3O2 and its molecular weight is 331.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization Techniques

3-chloro-N-(2-(3-isopropylureido)phenyl)benzamide, while not directly studied, falls within a category of compounds explored for their synthesis, structural characterization, and potential applications. Studies involving similar compounds provide insights into methodologies that can be applied to this compound. For instance, the synthesis and characterization of related benzamide derivatives, such as 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, have been documented. These processes involve X-ray diffraction, IR, 1H, and 13C NMR, and UV–Vis spectra, alongside DFT calculations for optimized geometrical structure and vibrational frequencies, highlighting the compound's electronic properties and molecular interactions (Demir et al., 2016).

Molecular Interaction Analysis

The intermolecular interactions of benzamide derivatives are of significant interest, with studies focusing on Hirshfeld surface analysis and DFT calculations to elucidate the nature of hydrogen bonding and π-interactions within crystal structures. This analytical approach is exemplified in the study of antipyrine-like derivatives, which are structurally related to this compound, revealing the stabilization mechanisms within their solid-state structures (Saeed et al., 2020).

Catalysis and Polymerization Applications

Research on compounds similar to this compound has explored their potential as catalysts and in polymerization processes. For example, the development of chlorine-resistant polyamide membranes from diamines and acid chlorides indicates the applicability of such compounds in enhancing material properties, suggesting possible areas of application for this compound in material science and engineering (Shintani et al., 2007).

Drug Discovery and Biological Applications

While direct studies on the biological applications of this compound are not found, the synthesis and evaluation of similar compounds for inhibitory activities against biological targets offer a framework for future research. For instance, the synthesis of benzamide adenine dinucleotide as an inhibitor of inosine monophosphate dehydrogenase showcases the therapeutic potential of benzamide derivatives in drug discovery (Zatorski et al., 1996).

Properties

IUPAC Name

3-chloro-N-[2-(propan-2-ylcarbamoylamino)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c1-11(2)19-17(23)21-15-9-4-3-8-14(15)20-16(22)12-6-5-7-13(18)10-12/h3-11H,1-2H3,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQAVEFNTOJQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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